Compound Description: This compound (2) and its 13 nonclassical analogues (2a-2m) were synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, with potential antitumor activity. Compound 2 was an excellent dual inhibitor of human TS (IC50 = 54 nM) and human DHFR (IC50 = 19 nM). It also demonstrated nanomolar GI50 values against tumor cells in culture. The 6-ethyl substitution in compound 2 increases both potency (by 2–3 orders of magnitude) and the spectrum of tumor inhibition in vitro compared to its 6-methyl analogue.
Relevance: Both N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and 2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1-naphthylpropanamide belong to the pyrimidine class of compounds and share a common core structure, a substituted pyrimidine ring. Both compounds also have a thioether linkage at the 2-position of the pyrimidine ring and an amide group.
Compound Description: This compound (2) served as a key starting material for synthesizing new fluorinated 1,2,4-triazin-4-ones, which exhibited promising antibacterial, antifungal, and anti-biofilm activities.
Relevance: While 4-amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one belongs to the triazine class and 2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1-naphthylpropanamide belongs to the pyrimidine class, both share some structural similarities. Both feature a nitrogen-containing heterocyclic core with an amino group at position 4, an oxo group at position 5, and a sulfur-containing substituent at position 3.
Compound Description: This compound was synthesized and evaluated as a potent serotonin-3 (5-HT3) receptor antagonist. It showed a high affinity for 5-HT3 receptors (Ki = 0.051 nM) and potent antagonistic activity against the von Bezold-Jarisch reflex (ED50 = 0.089 μg/kg i.v.) in rats. [, ]
Relevance: (S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide and 2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1-naphthylpropanamide both feature an amide group and a large aromatic substituent on the amide nitrogen (naphthyl in the target compound and benzoxazine in the related compound). This suggests potential similarities in their binding to biological targets. [, ]
Compound Description: This compound is a monoglutathione conjugate of cis-2-butene-1,4-dial (BDA), a reactive metabolite of furan. It was identified as a urinary furan metabolite. [, ]
Relevance: N-[4-carboxy-4-(3-mercapto-1H-pyrrol-1-yl)-1-oxobutyl]-l-cysteinyl-glycine cyclic sulfide and 2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1-naphthylpropanamide both contain a thioether linkage. Additionally, both molecules contain several polar functional groups, including amide and carboxylic acid moieties, suggesting potential similarities in their metabolic pathways and excretion. [, ]
Compound Description: This compound is a downstream metabolite of a BDA-derived cysteine-lysine cross-link. It was characterized as a urinary furan metabolite and potentially arises from degraded protein adducts. [, ]
Relevance: (R)-2-Acetylamino-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)-1-hexanoic acid and 2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1-naphthylpropanamide both feature an amide group. This structural similarity suggests they might interact with similar biological targets or undergo analogous metabolic transformations involving the amide bond. [, ]
N-Acetyl-S-[1-(5-acetylamino-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine and its sulfoxide
Compound Description: These compounds are downstream metabolites of the BDA-derived cysteine-lysine cross-link. They were identified as urinary furan metabolites, suggesting they originate from degraded protein adducts. [, ]
Relevance: N-Acetyl-S-[1-(5-acetylamino-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine and its sulfoxide share a thioether linkage with 2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1-naphthylpropanamide. This suggests they may have similar metabolic pathways involving oxidation at the sulfur atom. [, ]
Compound Description: This compound is a BDA-derived cysteine-lysine cross-link and a precursor to several other furan metabolites identified in urine. [, ]
Relevance: Both S-[1-(5-Amino-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine and 2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1-naphthylpropanamide contain a thioether linkage, suggesting potential similarities in their susceptibility to enzymatic modifications or metabolic transformations involving this functional group. [, ]
Compound Description: This compound was used in a cyclocondensation reaction with benzaldehyde, yielding 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one. The reaction proceeded chemo- and regioselectively, forming a 1,3,5-triazine ring closure at the nitrogen atom adjacent to the carbonyl group.
Relevance: Both N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine and 2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1-naphthylpropanamide share a core structure of a substituted pyrimidin-one ring, highlighting their common origin and potential reactivity similarities.
Compound Description: TAK-960 is a novel, orally bioavailable, potent, and selective Polo-like kinase 1 (PLK1) inhibitor that has demonstrated activity in several tumor cell lines. It induces G2–M cell cycle arrest, aberrant polo mitosis morphology, and increased phosphorylation of histone H3 (pHH3) in vitro and in vivo.
Relevance: Both TAK-960 and 2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1-naphthylpropanamide possess a substituted pyrimidine ring as a key structural feature. Notably, both compounds have an amino group linked to the pyrimidine ring, suggesting potential similarities in their interactions with target proteins.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.